4-Methyl-N~1~-(3-morpholino-3-oxopropyl)-1-benzenesulfonamide
Overview
Description
4-Methyl-N~1~-(3-morpholino-3-oxopropyl)-1-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties. This particular compound features a morpholine ring, which is a common structural motif in medicinal chemistry due to its ability to enhance the solubility and bioavailability of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N~1~-(3-morpholino-3-oxopropyl)-1-benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and morpholine.
Reaction: The 4-methylbenzenesulfonyl chloride is reacted with morpholine in the presence of a base such as triethylamine. This reaction forms the intermediate 4-methyl-N-(4-morpholinyl)benzenesulfonamide.
Oxopropylation: The intermediate is then subjected to oxopropylation using a suitable reagent like 3-chloropropionyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N~1~-(3-morpholino-3-oxopropyl)-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-Methyl-N~1~-(3-morpholino-3-oxopropyl)-1-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N~1~-(3-morpholino-3-oxopropyl)-1-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide
- 4-(methylthio)-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
- 4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
Uniqueness
4-Methyl-N~1~-(3-morpholino-3-oxopropyl)-1-benzenesulfonamide is unique due to its specific structural features, such as the oxopropyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-(3-morpholin-4-yl-3-oxopropyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-12-2-4-13(5-3-12)21(18,19)15-7-6-14(17)16-8-10-20-11-9-16/h2-5,15H,6-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNCMFQFZHDBMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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